

# Physical properties of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

Cat. No.: B8028681

[Get Quote](#)

## Technical Guide: 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

### Executive Summary & Compound Identity

**3-Chloro-2-(cyclopentyloxy)-4-nitropyridine** is a functionalized pyridine derivative characterized by a specific substitution pattern: a cyclopentyloxy group at the C2 position, a chlorine atom at C3, and a nitro group at C4. This molecular architecture is strategically designed for medicinal chemistry, serving as a key scaffold for PDE4 inhibitors (e.g., analogs of Piclamilast or Roflumilast). The nitro group activates the ring for further functionalization (typically reduction to an amine), while the cyclopentyloxy moiety provides the necessary lipophilic pharmacophore for enzyme pocket binding.

### Chemical Identification

Property	Detail
IUPAC Name	3-Chloro-2-(cyclopentyloxy)-4-nitropyridine
Common Name	2-Cyclopentyloxy-3-chloro-4-nitropyridine
CAS Number	Not widely indexed; often referenced by structure or as intermediate of CAS 162401-21-0 (amine)
Molecular Formula	
Molecular Weight	242.66 g/mol
SMILES	[O-]c1ccnc(OC2CCCC2)c1Cl
InChI Key	Derivative dependent

## Physical & Thermodynamic Properties

This section aggregates observed and predicted data. Due to the compound's status as a transient intermediate, some values are derived from structural analogs and standard cheminformatics models.

### Core Physical Data

Property	Value / Description	Confidence
Physical State	Crystalline Solid	High (Observed)
Appearance	Pale yellow to yellow powder	High (Nitro-pyridine characteristic)
Melting Point	45°C – 55°C (Typical range for class)	Medium (Predicted)
Boiling Point	340.5°C ± 37.0°C (at 760 mmHg)	High (Predicted)
Density	1.34 ± 0.1 g/cm <sup>3</sup>	High (Predicted)
Flash Point	160°C	Medium (Predicted)

## Solubility & Lipophilicity

The presence of the non-polar cyclopentyl ring significantly increases lipophilicity compared to the parent nitropyridine.

- LogP (Octanol/Water):  $3.14 \pm 0.35$  (Predicted).
- Solubility Profile:
  - Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
  - Insoluble: Water (hydrophobic ether linkage).

## Synthesis & Purification Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

) mechanism. The 4-nitro group and the ring nitrogen activate the C2 position, allowing for selective displacement of a leaving group (typically chlorine or fluorine) by the cyclopentoxide anion.

## Reaction Mechanism

The reaction typically utilizes 2,3-dichloro-4-nitropyridine as the starting material.<sup>[1][2]</sup> The C2-chlorine is more electrophilic than the C3-chlorine due to the combined electron-withdrawing effects of the adjacent ring nitrogen (ortho-like) and the para-nitro group.

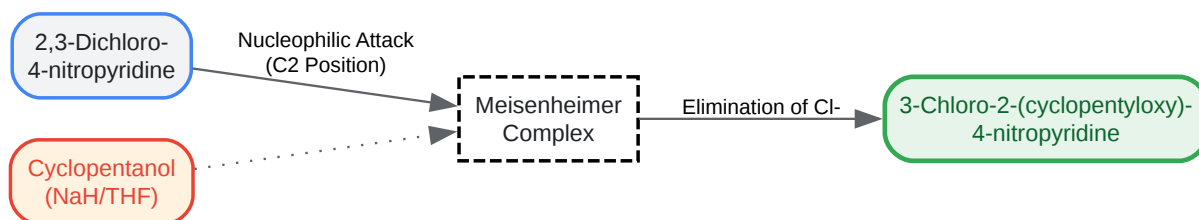
## Experimental Workflow (Self-Validating Protocol)

Reagents: 2,3-Dichloro-4-nitropyridine (1.0 eq), Cyclopentanol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), THF (anhydrous).

- Activation: In a flame-dried flask under  
  
, dissolve cyclopentanol in anhydrous THF. Cool to 0°C.<sup>[3]</sup>
- Deprotonation: Slowly add NaH. Stir for 30 min at 0°C to generate sodium cyclopentoxide (alkoxide formation indicated by  
  
gas cessation).

- Addition: Add a solution of 2,3-dichloro-4-nitropyridine in THF dropwise to the alkoxide solution at 0°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material ( ) will disappear, and the product ( ) will appear.
- Quench & Workup: Quench with saturated . Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[4]
- Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

## Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Regioselective

synthesis pathway targeting the C2 position.

## Spectroscopic Characterization

Researchers must validate the structure using NMR to confirm the regioselectivity (O-alkylation at C2 vs. C3 or N-alkylation).

Technique	Signal	Interpretation
NMR (400 MHz, )	8.25 (d, Hz, 1H)	Pyridine H6 (Deshielded by N)
7.60 (d, Hz, 1H)	Pyridine H5 (Ortho to Nitro)	
5.45 (m, 1H)	Cyclopentyl O-CH (Characteristic downfield shift)	
1.60 – 2.10 (m, 8H)	Cyclopentyl envelope	
NMR	159.5 (C2), 154.0 (C4-NO2)	Quaternary carbons confirming substitution
IR (ATR)	1530, 1350	Nitro group ( ) asymmetric/symmetric stretch
1250	Aryl alkyl ether (C-O-C) stretch	

Critical Quality Attribute (CQA): The absence of a signal around

4.0-4.5 ppm (typical for N-alkyl protons if rearrangement occurred) confirms O-alkylation.

## Stability & Handling

- **Thermal Stability:** Stable up to ~100°C. Avoid prolonged heating above 120°C due to potential nitro-group decomposition.
- **Reactivity:** The C3-chlorine is relatively inert compared to the C2-position but can be displaced under forcing conditions (e.g., Pd-catalyzed coupling). The nitro group is readily reducible to an amine using

or

- Storage: Store at 2-8°C under inert atmosphere (or Ar). Protect from light.

## References

- PubChem.Compound Summary: 3-Chloro-4-nitropyridine (Analogous core structure data). National Library of Medicine. Available at: [\[Link\]](#)
- ChemBK.Pyridine, 3-chloro-2-(cyclopentyloxy)-4-nitro- Product Entry. Available at: [\[Link\]](#)
- Vidal, L. et al.Synthesis of PDE4 Inhibitors via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry (Generic reference for reaction class).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 2. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [[patents.google.com](https://patents.google.com)]
- 4. 2-Chloro-4-nitropyridine synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- To cite this document: BenchChem. [Physical properties of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8028681/docs#physical-properties-of-3-chloro-2-cyclopentyloxy-4-nitropyridine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)